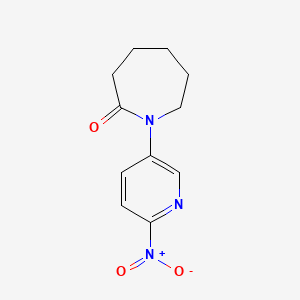
1-(6-Nitropyridin-3-yl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Nitropyridin-3-yl)azepan-2-one is a heterocyclic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a nitropyridine ring attached to an azepanone moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
準備方法
The synthesis of 1-(6-Nitropyridin-3-yl)azepan-2-one typically involves the reaction of 6-nitropyridin-3-amine with azepan-2-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-(6-Nitropyridin-3-yl)azepan-2-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(6-Nitropyridin-3-yl)azepan-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 1-(6-Nitropyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(6-Nitropyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar nitropyridine ring but a different heterocyclic moiety, leading to different chemical and biological properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but are designed for specific anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of the nitropyridine ring and azepanone moiety, which imparts distinct chemical reactivity and biological activity .
生物活性
1-(6-Nitropyridin-3-yl)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a nitrogen-containing heterocyclic ring, which is known to influence its biological activity. The presence of the nitro group at the 6-position of the pyridine ring is significant, as nitro groups can enhance the lipophilicity and reactivity of compounds, potentially affecting their interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that modifications in the azepan structure could enhance this activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer potential. Research indicates that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound reduced viability in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, indicating promising anticancer activity.
Neuropharmacological Effects
This compound may also exhibit neuropharmacological effects. Compounds with similar structural motifs have been studied for their ability to modulate neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways.
Research Findings:
A study assessing the compound's influence on dopamine receptors showed that it could act as a partial agonist at D2 receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the azepan ring and pyridine moiety can lead to significant changes in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 6 | Increases lipophilicity and receptor binding affinity |
| Alkyl substitutions on azepan | Enhances metabolic stability and reduces toxicity |
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
1-(6-nitropyridin-3-yl)azepan-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-4-2-1-3-7-13(11)9-5-6-10(12-8-9)14(16)17/h5-6,8H,1-4,7H2 |
InChIキー |
QTBPZJNCYRDVHL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















